4-nitro-2-[(2-nitrovinyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-[(2-nitrovinyl)amino]phenol, commonly known as NNVAP, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific fields. NNVAP is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 206-208°C.
Mechanism of Action
The mechanism of action of NNVAP is not fully understood. However, it has been proposed that NNVAP may exert its antitumor and antibacterial activities through the inhibition of DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
NNVAP has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. NNVAP has also been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. In addition, NNVAP has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of NNVAP is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of NNVAP is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of NNVAP. One potential direction is the development of NNVAP derivatives with improved solubility and bioactivity. Another potential direction is the study of NNVAP as a potential fluorescent probe for detecting heavy metal ions in biological samples. Finally, the study of NNVAP in combination with other anticancer agents for the treatment of cancer is also an area of interest.
Synthesis Methods
NNVAP can be synthesized through a multistep reaction process, starting with the nitration of phenol to produce 4-nitrophenol. The 4-nitrophenol is then reacted with vinylamine to produce 4-nitro-2-aminophenol. Finally, the 4-nitro-2-aminophenol is reacted with nitromethane to produce NNVAP. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
NNVAP has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, NNVAP has been shown to exhibit antitumor and antibacterial activities. In materials science, NNVAP has been used as a precursor for the synthesis of metal-organic frameworks. In environmental science, NNVAP has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water.
Properties
IUPAC Name |
4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c12-8-2-1-6(11(15)16)5-7(8)9-3-4-10(13)14/h1-5,9,12H/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCBXFMUMXRWSE-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=C[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N/C=C/[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.